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Compound of Interest

Compound Name: Fmoc-Asp(ODmab)-OH

Cat. No.: B613555 Get Quote

For Immediate Release

Shanghai, China – November 28, 2025 – Fmoc-Asp(ODmab)-OH is a critical building block for

researchers and scientists engaged in advanced peptide synthesis and drug development. This

in-depth technical guide provides a comprehensive overview of its properties, applications, and

the necessary experimental protocols for its effective use, with a particular focus on mitigating

common side reactions.

Fmoc-Asp(ODmab)-OH, or N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-

dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized derivative of aspartic

acid. It is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone

technique in peptide chemistry.[1] The key feature of this reagent is the ODmab (4-{N-[1-(4,4-

dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group on the β-

carboxyl group of the aspartic acid side chain. This group offers orthogonal protection, meaning

it can be selectively removed under conditions that do not affect the acid-labile protecting

groups commonly used for other amino acid side chains or the base-labile Fmoc group on the

α-amine.

Core Compound Specifications
A clear understanding of the physicochemical properties of Fmoc-Asp(ODmab)-OH is

essential for its successful application in peptide synthesis. The following table summarizes its

key quantitative data.
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Property Value

CAS Number 269066-08-2

Molecular Formula C₃₉H₄₂N₂O₈

Molecular Weight 666.76 g/mol

Appearance White to light yellow or beige powder

Purity (TLC) ≥98%

Purity (HPLC) ≥96.0%

Boiling Point 841.0 ± 65.0 °C (Predicted)

Density 1.264 ± 0.06 g/cm³ (Predicted)

pKa 3.51 ± 0.23 (Predicted)

Storage Temperature Inert atmosphere, 2-8°C

Applications in Peptide Synthesis
Fmoc-Asp(ODmab)-OH is primarily utilized in Fmoc solid-phase peptide synthesis for the

introduction of an aspartic acid residue with a side chain that can be deprotected selectively.

This is particularly valuable in the synthesis of:

Cyclic peptides: The selective deprotection of the Asp(ODmab) side chain allows for on-resin

cyclization by forming a lactam bridge with a deprotected side-chain amine of another amino

acid, such as lysine.[2]

Branched peptides: The free carboxyl group, after ODmab removal, can serve as an

attachment point for another peptide chain.

N-linked glycopeptides: The ODmab group can be removed to allow for the conjugation of

glycosylamines to the aspartic acid side chain, mimicking a native N-linkage.[3][4]

Modified peptides: The deprotected side chain can be modified with various reporter groups,

such as fluorophores or biotin.
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The ODmab protecting group is stable to the piperidine solutions used for Fmoc group removal

and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of

other side-chain protecting groups.[5] It is, however, selectively cleaved by treatment with a

mild solution of hydrazine in DMF.

Experimental Protocols
The successful use of Fmoc-Asp(ODmab)-OH in SPPS requires careful execution of several

key steps. The following protocols provide a detailed methodology.

Solid-Phase Peptide Synthesis Workflow
The general workflow for incorporating Fmoc-Asp(ODmab)-OH into a peptide sequence on a

solid support is as follows:

Resin Support Fmoc-AA Coupling1. First AA

DMF Wash Fmoc Deprotection
(20% Piperidine/DMF) DMF Wash

Repeat Cycle
n. Next Fmoc-AA

Click to download full resolution via product page

SPPS Cycle using Fmoc-protected amino acids.

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin)

pre-loaded with the C-terminal amino acid or ready for the coupling of the first amino acid.

Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10

minutes to remove the Fmoc protecting group from the N-terminal amino acid.

Repeat the treatment for another 5-10 minutes to ensure complete deprotection.

Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-

dibenzofulvene adduct.
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Amino Acid Coupling:

In a separate vessel, dissolve Fmoc-Asp(ODmab)-OH (or another Fmoc-amino acid) in

DMF.

Activate the carboxylic acid group by adding a coupling agent (e.g., HATU, HBTU) and a

base (e.g., DIPEA, NMM).

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-2 hours.

Wash the resin thoroughly with DMF to remove unreacted reagents.

Cycle Repetition: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Selective Cleavage of the ODmab Protecting Group
Once the peptide chain has been fully assembled, the ODmab group can be selectively

removed on the solid support.

ODmab Cleavage Aspartimide Formation (Base-Catalyzed)

Peptide-Asp(ODmab)

Peptide-Asp(OH)

Cleavage

2% Hydrazine in DMF

Indazole Byproduct (UV Active)

Release

Peptide-Asp residue

Aspartimide Intermediate

Intramolecular cyclization

Piperidine (during Fmoc deprotection)

α- and β-peptides
(Difficult to separate)

Hydrolysis
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ODmab cleavage and the competing aspartimide side reaction.

Hydrazine Treatment:

Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (e.g., 25 mL

per gram of resin).

Allow the reaction to proceed for approximately 3 minutes.

Drain the resin and repeat the hydrazine treatment.

The progress of the deprotection can be monitored spectrophotometrically by detecting

the release of the UV-active indazole byproduct at 290 nm.

Washing:

Once the cleavage is complete (indicated by the cessation of indazole release), thoroughly

wash the resin with DMF to remove all traces of hydrazine.

If the subsequent step is a coupling reaction, it may be necessary to wash the resin with a

5% DIPEA solution in DMF to neutralize any remaining hydrazine salts.

A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of Fmoc-Asp(ODmab)-OH, and indeed any

Asp derivative with a side-chain ester, is the formation of an aspartimide intermediate. This side

reaction is catalyzed by the base (piperidine) used during the Fmoc deprotection steps. The

peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid residue, leading

to a cyclic imide. This aspartimide can then be hydrolyzed to form a mixture of the desired α-

aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate by

HPLC.

Strategies to Minimize Aspartimide Formation:

Use of Additives: The addition of a mild acid, such as 20% piperidine with 0.1 M HOBt in

DMF, can help to suppress this side reaction.
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Modified Deprotection Conditions: Using shorter deprotection times and lower temperatures

can reduce the extent of aspartimide formation.

Sterically Hindered Protecting Groups: While ODmab is effective, alternative protecting

groups with greater steric hindrance around the ester linkage, such as OBno, have been

developed to further reduce the incidence of this side reaction.

Introduction of Hmb-derivatives: For particularly problematic sequences, the introduction of a

2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can prevent

aspartimide formation.

Conclusion
Fmoc-Asp(ODmab)-OH is a valuable reagent for the synthesis of complex peptides, offering

the advantage of orthogonal side-chain protection. A thorough understanding of its properties,

the experimental protocols for its use, and the potential for side reactions like aspartimide

formation is crucial for its successful application. By implementing the appropriate synthetic

strategies and purification techniques, researchers can effectively leverage this building block

in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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